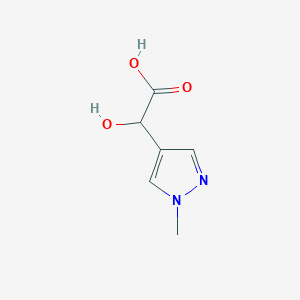

2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: is an organic compound that features a pyrazole ring substituted with a hydroxyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group undergoes esterification with alcohols under basic conditions (e.g., pyridine or potassium hydroxide). This reaction is critical for generating ester derivatives, which are often intermediates in medicinal chemistry.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol, Potassium hydroxide | Reflux (ethanol/methanol) | Esters (e.g., methyl ester) |

Amide Bond Formation

The carboxylic acid reacts with amines using coupling agents like HATU (O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF. This method is widely used to synthesize amide derivatives for biological studies.

| Yield | Reagents | Conditions | Product |

|---|---|---|---|

| 60.2% | HATU, DIEA, DMF | 10–35°C for 10 hours | Amide derivatives (e.g., peptide analogs) |

| 31.9% | HATU, DIEA, DMF | 10–35°C for 10 hours | Amide derivatives (e.g., indazole derivatives) |

Acid Chloride Formation

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) in methanol. This intermediate is valuable for subsequent esterification or amide bond formation.

| Reagent | Conditions | Product |

|---|---|---|

| Thionyl chloride | 0–20°C | Acid chloride |

Suzuki Coupling

The compound participates in Suzuki coupling with boronic acids (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ) using palladium catalysts. This reaction yields heterocyclic derivatives, such as pyrazolo[1,5-a]pyrimidines, which are explored for anticancer applications .

Hydrazide and Cycloaddition Reactions

Reaction with hydrazine hydrate in 1,4-dioxane leads to the formation of hydrazides , followed by a cycloaddition reaction to generate fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidin-6-yl derivatives) . This pathway highlights the compound’s versatility in forming complex nitrogen-containing frameworks.

Reactivity and Mechanism

The electron-withdrawing pyrazole ring enhances the compound’s nucleophilicity, facilitating reactions such as esterification and amide bond formation. Additionally, the hydroxyl group participates in hydrogen bonding, influencing solubility and reactivity in aqueous environments.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory and analgesic effects. For instance, studies have shown that certain pyrazole derivatives can match or exceed the efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac in animal models. These compounds are evaluated using standard screening models such as the carrageenan-induced edema and acetic acid writhing tests, demonstrating their potential for pain relief and inflammation reduction .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. For example, molecular docking studies have revealed that these compounds can effectively inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is often overexpressed in various cancers . The binding affinity of these compounds suggests they could serve as promising candidates for cancer therapy.

Neuroprotective Effects

Emerging data suggest that pyrazole derivatives may possess neuroprotective properties. Compounds that can cross the blood-brain barrier are being explored for their ability to mitigate neurodegenerative conditions. The ability of these compounds to interact with neurotransmitter systems makes them suitable for further investigation in neuropharmacology .

Plant Growth Regulators

The unique chemical structure of this compound positions it as a potential plant growth regulator. Research indicates that pyrazole derivatives can influence plant growth by modulating hormonal pathways, enhancing root development, and improving stress resistance . This application is particularly valuable in sustainable agriculture practices.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been a focal point in biochemical research. Studies have demonstrated its inhibitory effects on enzymes like xanthine oxidase, which is crucial for managing conditions such as gout and hyperuricemia . This inhibition can lead to reduced production of uric acid, thereby alleviating symptoms associated with these conditions.

Case Studies

Wirkmechanismus

The mechanism of action of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-hydroxy-2-(1H-pyrazol-4-yl)acetic acid: Lacks the methyl group on the pyrazole ring.

2-hydroxy-2-(1-methyl-1H-imidazol-4-yl)acetic acid: Contains an imidazole ring instead of a pyrazole ring.

2-hydroxy-2-(1-methyl-1H-pyrazol-3-yl)acetic acid: The hydroxyl group is positioned differently on the pyrazole ring.

Uniqueness

2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both a hydroxyl group and a carboxylic acid group on the same carbon atom provides a unique set of chemical properties that can be exploited in various applications.

Biologische Aktivität

2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is an organic compound characterized by its unique structural features, which include a hydroxyl group and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Its molecular formula is C₆H₈N₂O₃, with a molecular weight of 156.14 g/mol.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Introduction of the Hydroxyl Group : Hydroxylation reactions using oxidizing agents such as hydrogen peroxide are employed.

- Carboxylation : The carboxylic acid group can be introduced via the Kolbe-Schmitt reaction.

These synthetic routes allow for the modification of the compound to enhance its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1H-pyrazole structure exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Prostate Cancer

In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit tumor cell proliferation, suggesting that this compound may have similar effects due to its structural characteristics .

Antibacterial Activity

The antibacterial properties of this compound have been explored, with studies indicating effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have shown promising results, indicating potential utility in treating bacterial infections .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has also been investigated. It may interact with specific enzymes or receptors involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and ionic interactions with biological targets such as enzymes and receptors. The presence of both hydroxyl and carboxylic acid functional groups enhances its reactivity and interaction potential with various biomolecules.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives:

- Anticancer Study : A study demonstrated that pyrazole-based compounds inhibited lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism, leading to reduced tumor growth in pancreatic cancer models .

- Antibacterial Evaluation : Another investigation assessed the antibacterial efficacy of various pyrazole derivatives against common pathogens, revealing significant activity against Staphylococcus aureus and Escherichia coli .

Eigenschaften

IUPAC Name |

2-hydroxy-2-(1-methylpyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-3-4(2-7-8)5(9)6(10)11/h2-3,5,9H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYLQHUIUIEECR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.